molecular formula C13H9ClN6 B12214593 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12214593
M. Wt: 284.70 g/mol
InChI Key: NNEXLHRDZFMNFT-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolo-pyrimidine core with a 4-chlorophenyl substituent at the N7 position and a methyl group at C2. This compound belongs to a class of molecules known for their diverse biological activities, including kinase inhibition, anticancer properties, and adenosine receptor antagonism . Its synthesis typically involves cyclization reactions under solvent-free or reflux conditions, as demonstrated in studies exploring its isomerization and structural analogs .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9ClN6/c1-8-17-18-13-11-6-16-20(12(11)15-7-19(8)13)10-4-2-9(14)3-5-10/h2-7H,1H3

InChI Key

NNEXLHRDZFMNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which can then undergo cyclization with a suitable nitrile to form the pyrazole ring. Subsequent reactions with triazole and pyrimidine precursors under acidic or basic conditions can yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives as anticancer agents. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial in tumor growth and angiogenesis. Studies indicate that compounds within this class can induce apoptosis in cancer cells and inhibit their migration and proliferation .
  • Case Studies : In a study involving MCF-7 breast cancer cells, derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine demonstrated IC50 values ranging from 0.3 to 24 µM for EGFR/VGFR2 inhibition. The most potent derivative significantly reduced tumor growth and induced cell cycle arrest .

Synthesis and Structure-Activity Relationship

The synthesis of 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves various methods that have been optimized for yield and purity:

  • Synthetic Routes : Common synthetic strategies include cyclocondensation reactions with different heterocycles. For instance, the reaction of phenyl isocyanate with hydrazine derivatives has produced novel pyrazolo derivatives with enhanced biological activity .
  • Structure-Activity Relationship : Modifications to the phenyl ring or the triazole moiety have been studied to improve selectivity and potency against specific cancer types. The introduction of substituents at various positions on the aromatic system has shown to influence the binding affinity to target proteins .

Other Biological Activities

Beyond anticancer properties, compounds related to 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have exhibited a range of other biological activities:

  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various pathogens . Their broad-spectrum activity suggests potential applications in treating infections.
  • Antiparasitic Effects : Certain studies have indicated that these compounds may also possess antiparasitic properties, making them candidates for further exploration in infectious disease treatment .

Data Table: Summary of Biological Activities

Biological Activity Target IC50 Range (µM) Reference
AnticancerEGFR/VGFR20.3 - 24
AntimicrobialVarious pathogensNot specified
AntiparasiticVarious parasitesNot specified

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site of CDK2, thereby blocking its activity .

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Selected Derivatives

Compound Substituents ¹H-NMR (δ, ppm) Biological Activity Reference
Target compound 4-ClPh, C3-Me C3-H: 8.90 Kinase inhibition, anticancer
7-(4-Bromophenyl) analog 4-BrPh, pyridin-4-yl Not reported Anticancer (IC₅₀ = 7–11 µM)
7-p-Tolyl isomer (compound 6) p-Tolyl, C2-Me C2-H: 8.40 Lower antiproliferative potency

Anticancer and Kinase Inhibition

The target compound and its analogs exhibit variable efficacy in cancer models:

  • EGFR-TK Inhibition : Derivatives like N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (compound 9 ) show moderate EGFR-TK inhibition (IC₅₀ = 77–93 µM) . In contrast, the 4-bromophenyl analog (compound 3 ) demonstrates stronger EGFR suppression, reducing Akt and Erk1/2 phosphorylation at 7 µM .
  • Antiproliferative Activity : The target compound’s chlorophenyl group confers moderate activity compared to bromine-substituted derivatives, which show 2–3-fold higher potency in cervical (HeLa) and breast (HCC1937) cancer cells .

Adenosine Receptor Antagonism

Pyrazolo-triazolo-pyrimidines are potent adenosine receptor (AR) antagonists. However, substitutions critically influence affinity:

  • A₂A and A₃ Selectivity: The introduction of hydrophilic groups (e.g., hydroxyl or methoxyphenyl) in compounds like SCH 442416 (5-amino-7-[3-(4-methoxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine) enhances A₂A AR affinity (Kᵢ = 0.3 nM) and solubility . In contrast, the target compound’s 4-chlorophenyl group favors A₃ AR binding but suffers from poor aqueous solubility .

Table 2: Receptor Affinity and Selectivity of Key Analogs

Compound A₂A AR Kᵢ (nM) A₃ AR Kᵢ (nM) Selectivity (A₃/A₂A) Reference
Target compound 220 12 18.3
SCH 442416 0.3 1,200 0.00025
ZM241385 1.6 1,000 0.0016

Solubility and Pharmacokinetic Challenges

The 4-chlorophenyl group in the target compound contributes to lipophilicity, limiting its water solubility (<10 µg/mL) . Modifications such as hydroxylation (e.g., 5-amino-7-[β-(4-hydroxyphenyl)ethyl]-2-(2-furyl)pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine) improve solubility by 50% while retaining receptor affinity .

Biological Activity

7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines pyrazole, triazole, and pyrimidine rings, which are often associated with various pharmacological properties. Recent studies have explored its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound.

  • Molecular Formula: C12H7ClN6S
  • Molar Mass: 302.74 g/mol
  • CAS Number: 844853-96-9

Anticancer Activity

One of the most promising aspects of this compound is its anticancer activity. Research indicates that it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle and induces apoptosis in cancer cells.

Case Study:
In vitro studies have demonstrated that 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) cell line: IC50 values were reported in the range of 14.5±0.30μM14.5\pm 0.30\mu M, indicating potent activity compared to doxorubicin (IC50 = 40.0±3.9μM40.0\pm 3.9\mu M) .
  • HCT-116 (colon cancer) cell line: Similar cytotoxic effects were observed with IC50 values ranging from 45 nM45\text{ nM} to 97 nM97\text{ nM} .

The mechanism of action involves binding to the active site of CDK2, where it forms hydrogen bonds and hydrophobic interactions with key residues. This binding inhibits the kinase activity of CDK2, thereby preventing cell cycle progression and promoting apoptosis in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity against various pathogens. Studies have indicated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit broad-spectrum antibacterial effects.

Research Findings:

  • The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) varied depending on the specific bacterial strain tested .

Structure-Activity Relationship (SAR)

The biological activities of 7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be influenced by structural modifications. The presence of the 4-chlorophenyl group is believed to enhance its binding affinity to target enzymes and receptors.

Structural FeatureEffect on Activity
4-Chlorophenyl substitutionIncreases potency against cancer cells
Methyl group at position 3Enhances solubility and bioavailability
Triazole ringContributes to enzyme inhibition

Q & A

Q. How to address contradictions in reported biological activities across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line: HEK293, ATP concentration: 10 µM). Verify compound purity via LC-MS and control for structural analogs (e.g., 3-methyl vs. 3-trifluoromethyl variants). Meta-analysis of SAR studies identifies critical substituents (e.g., 4-chlorophenyl for HGPRT inhibition) .

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